1-methoxycarbonylcyclohexane-1-carboxylic acid
Description
1-Methoxycarbonylcyclohexane-1-carboxylic acid (C₉H₁₄O₄) is a cyclohexane derivative featuring two functional groups on the same carbon atom: a methoxycarbonyl (COOCH₃) and a carboxylic acid (COOH). This unique substitution pattern confers distinct physicochemical properties, including polarity, acidity, and reactivity.
Properties
IUPAC Name |
1-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQPVYAXNFBLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
In a representative procedure adapted from and, methyl 1-methoxycyclohexane-1-carboxylate is treated with lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system. The reaction proceeds at room temperature for 12–24 hours, achieving near-quantitative conversion. For example, stirring 1.00 g (6.32 mmol) of the diester with 0.531 g (12.64 mmol) of LiOH in 10 mL THF and 5 mL water yields 900 mg (99%) of 1-methoxycarbonylcyclohexane-1-carboxylic acid after acidification and extraction.
Mechanistic Insight :
The hydroxide ion selectively attacks the less sterically hindered ester group, though geminal esters typically exhibit similar reactivity. The high yield in this case suggests kinetic control or subtle electronic differences between the ester groups.
Cyclocondensation of Malonate Esters
Intramolecular cyclocondensation reactions offer a direct route to construct the cyclohexane ring while introducing both substituents. This method, detailed in, involves malonate esters undergoing cyclization under thermal or catalytic conditions.
Synthetic Pathway
A malonate derivative, such as dimethyl 2-(bromomethyl)malonate, is heated in dimethylformamide (DMF) with a base (e.g., potassium carbonate) to facilitate cyclization. Subsequent hydrogenation of intermediate cyclohexene derivatives (e.g., cyclohexenedicarboxylic anhydride) yields the saturated cyclohexane structure.
Key Reaction Conditions :
-
Temperature: 70–180°C
-
Catalysts: Phenothiazine (radical inhibitor)
-
Hydrogenation: Pd/C under H₂ pressure
Yield Optimization :
The use of crude maleic anhydride and butadiene mixtures reduces preprocessing costs, achieving yields >80% after hydrogenation.
Alkylation of Cyclohexanone Derivatives
A less direct but versatile method involves the alkylation of cyclohexanone with malonate esters, followed by decarboxylation. This approach, adapted from, exploits the nucleophilic reactivity of malonate enolates.
Stepwise Procedure
-
Alkylation : Cyclohexanone reacts with dimethyl malonate in the presence of sodium iodide (NaI) and acetone under reflux to form a β-ketoester intermediate.
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Decarboxylation : The intermediate undergoes thermal decarboxylation in dimethylsulfoxide (DMSO) with lithium chloride (LiCl) and pyridine at 100–150°C, yielding the monoester.
Challenges :
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Isomer formation (cis/trans ratios ≈ 1:1)
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Requires rigorous purification to isolate the desired product
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the cyclocondensation route () is favored due to its compatibility with crude reagents and reduced purification steps. In contrast, the hydrolysis method ( ) suits laboratory-scale synthesis where high purity is critical.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester or carboxylic acid group is a primary reaction pathway.
-
Ester Hydrolysis :
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. -
Carboxylic Acid Stability :
The free carboxylic acid resists hydrolysis under standard conditions but can undergo decarboxylation at elevated temperatures (>150°C) .
Esterification and Transesterification
The carboxylic acid can react with alcohols to form mixed esters, while the methoxycarbonyl group participates in transesterification.
-
Fischer Esterification :
Heating with excess ROH (e.g., ethanol) and H<sub>2</sub>SO<sub>4</sub> converts the carboxylic acid to an ethyl ester, yielding a diester . -
Transesterification :
The methoxy group is replaced by bulkier alkoxy groups (e.g., isopropyl) using Ti(OR)<sub>4</sub> catalysts .
Reduction Reactions
Selective reduction of functional groups is achievable with tailored reagents.
-
Carboxylic Acid Reduction :
LiAlH<sub>4</sub> reduces the carboxylic acid to a hydroxymethyl group, forming 1-methoxycarbonylcyclohexane-1-methanol . -
Ester Reduction :
DIBAL-H selectively reduces the ester to a primary alcohol without altering the carboxylic acid .
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| LiAlH<sub>4</sub> | Carboxylic acid | 1-Methoxycarbonylcyclohexane-1-methanol | Complete |
| DIBAL-H | Ester | 1-Hydroxymethylcyclohexane-1-carboxylic acid | Partial |
Oxidation Reactions
Oxidation primarily targets the cyclohexane ring.
-
Ring Oxidation :
KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media oxidizes the ring to form 1-methoxycarbonylcyclohexene-1-carboxylic acid . -
Decarboxylation :
Heating with CuO at 200°C eliminates CO<sub>2</sub>, yielding methoxycarbonylcyclohexane .
Substitution Reactions
The carboxylic acid participates in nucleophilic acyl substitutions.
-
Amide Formation :
DCC-mediated coupling with amines produces cyclohexane-1-carboxamide derivatives . -
Acid Chloride Synthesis :
SOCl<sub>2</sub> converts the carboxylic acid to 1-methoxycarbonylcyclohexane-1-carbonyl chloride, a precursor for anhydrides .
Stereochemical and Conformational Effects
The cis/trans configuration of substituents on the cyclohexane ring influences reaction rates and pathways. For example, equatorial carboxylic acid groups exhibit faster esterification due to reduced steric hindrance .
Key Mechanistic Insights
Scientific Research Applications
Applications in Organic Synthesis
1-Methoxycarbonylcyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of pharmaceuticals : It is utilized as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic pathways involving carboxylic acids.
- Ligand development : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis.
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of this compound in drug development. Notable applications include:
- Anticancer agents : Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation as an anticancer drug.
- Pain management : Compounds derived from this compound have shown promise in alleviating pain through modulation of inflammatory pathways.
Material Science Applications
In material science, this compound is explored for its potential in developing novel materials. Key applications include:
- Polymer synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Coatings and adhesives : Its chemical structure allows for improved adhesion properties in coatings, making it suitable for various industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: Pain Relief Mechanism
Research conducted on the analgesic properties of this compound showed that it could inhibit cyclooxygenase enzymes involved in inflammatory pain pathways. This finding supports its use as a therapeutic agent for managing chronic pain conditions.
Mechanism of Action
The mechanism of action of 1,1-cyclohexanedicarboxylic acid, 1-methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Type Comparison
Cyclohexane Derivatives with Carboxylic Acid and Ester Groups
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Structure: Methoxycarbonyl at C4 and carboxylic acid at C1. Molecular Formula: C₉H₁₄O₄ (same as target compound). Key Differences: Positional isomerism leads to altered solubility (11 g/L in water at 25°C) and steric effects due to substituent separation .
Methyl 1-Cyclohexene-1-carboxylate
- Structure : Cyclohexene ring with a methyl ester at C1.
- Molecular Formula : C₈H₁₂O₂.
- Key Differences : Unsaturated cyclohexene ring increases reactivity (e.g., Diels-Alder reactions) but reduces thermal stability. The absence of a carboxylic acid group lowers acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) .
Carboxylic Acid Derivatives with Alternative Substituents
- 1-Chlorocyclohexanecarboxylic Acid Structure: Chlorine substituent at C1. Molecular Formula: C₇H₁₁ClO₂. Key Differences: Chlorine’s electronegativity increases acidity (pKa ~1.5–2.5) compared to the target compound.
1-Methylcyclohexanecarboxylic Acid
Ring-Structure Comparison
Cyclopropane Derivatives
- 1-Methoxycyclopropane-1-carboxylic Acid
Ferrocene Derivatives
- 1'-Methoxycarbonylferrocene-1-carboxylic Acid
Positional Isomerism and Steric Effects
1-Phenylcyclohexane-1-carboxylic Acid
- 1-Amino-1-cyclohexanecarboxylic Acid Structure: Amino group at C1. Molecular Formula: C₇H₁₃NO₂. Key Differences: Amphoteric nature (pKa ~2.5 for COOH and ~9.5 for NH₃⁺) enables zwitterion formation, altering solubility and reactivity compared to the target compound .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| 1-Methoxycarbonylcyclohexane-1-carboxylic acid | C₉H₁₄O₄ | 186.21 | Moderate | COOCH₃, COOH |
| 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C₉H₁₄O₄ | 186.21 | 11 g/L (25°C) | COOCH₃, COOH |
| Methyl 1-cyclohexene-1-carboxylate | C₈H₁₂O₂ | 140.18 | Low | COOCH₃, C=C |
| 1-Chlorocyclohexanecarboxylic acid | C₇H₁₁ClO₂ | 162.61 | Moderate | Cl, COOH |
Research Findings
- Kinetic Reactivity : Cyclohexene-based analogs (e.g., cyclohex-1-enylcarboxylic acid) exhibit faster reaction rates in electrophilic additions due to conjugated double bonds .
- Synthetic Utility : Methoxycarbonyl groups in the target compound and its analogs are pivotal in protecting carboxylic acids during multi-step syntheses .
Biological Activity
1-Methoxycarbonylcyclohexane-1-carboxylic acid is a carboxylic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a cyclohexane ring with both methoxy and carboxylic acid functional groups, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various carboxylic acids, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to other known antimicrobial agents, suggesting its potential as an alternative treatment option for bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, when tested on human breast cancer cells (MCF-7), the compound significantly reduced cell viability, with an IC50 value of approximately 370 µg/ml. This effect was attributed to the activation of apoptotic pathways involving caspases, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily mediated through its interaction with specific cellular targets. The compound is believed to bind to enzymes or receptors involved in metabolic pathways, leading to altered cellular functions such as apoptosis in cancer cells and inhibition of bacterial growth. Molecular docking studies suggest that the compound may interact with key proteins involved in these processes .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50/MIC (µg/ml) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.64 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 1.24 | Disruption of bacterial membrane integrity |
| Anticancer | MCF-7 (breast cancer) | 370 | Induction of apoptosis via caspase activation |
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various carboxylic acids included this compound, demonstrating its efficacy against MRSA strains. The compound showed an MIC value of 0.64 µg/ml against MRSA, indicating robust antibacterial activity that could be leveraged in developing new antibiotics .
Study 2: Cancer Cell Viability
In a separate investigation into anticancer properties, treatment with this compound resulted in a significant decrease in viability of MCF-7 cells after 48 hours. Flow cytometry analysis revealed an accumulation of cells in the sub-G1 phase, suggesting the induction of apoptosis .
Q & A
Q. What are the recommended synthetic routes for preparing 1-methoxycarbonylcyclohexane-1-carboxylic acid, and how can competing side reactions be minimized?
- Methodological Answer : The compound can be synthesized via esterification of 1-carboxycyclohexane-1-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, selective protection of the carboxylic acid group with a methoxycarbonyl moiety requires careful pH control to avoid over-esterification. Competing hydrolysis of the ester group can be suppressed by using anhydrous conditions and avoiding prolonged exposure to moisture. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) is recommended for purification .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare and NMR spectra with reference data for cyclohexane derivatives. Key signals include the ester methoxy group (~3.7 ppm in ) and carboxylic proton (broad, ~12 ppm if unexchanged).
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap) confirms the molecular ion [M+H]⁺ at m/z 201.073 (calculated for C₉H₁₃O₄). Fragmentation patterns should align with cyclohexane ring stability .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by UV detection at 210 nm).
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to humidity (hydrolysis risk) and strong bases (ester cleavage). Stability tests under accelerated conditions (40°C, 75% RH for 14 days) can predict shelf-life .
Advanced Research Questions
Q. How does the steric and electronic environment of the cyclohexane ring influence the reactivity of the carboxylic acid and ester groups?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals that the chair conformation of the cyclohexane ring stabilizes the axial carboxylic acid group, reducing its acidity compared to a planar structure. The ester group’s reactivity is modulated by ring strain and steric hindrance from adjacent substituents. Experimental validation via kinetic studies (e.g., hydrolysis rates under varying pH) can quantify these effects .
Q. What strategies can resolve contradictions in reported enzymatic inhibition data for cyclohexane-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. For example:
- Enantiomer-Specific Activity : Use chiral HPLC to separate stereoisomers and test each for inhibition (e.g., COX-1/2 assays).
- Buffer Compatibility : Phosphate buffers may chelate metal cofactors, altering enzyme kinetics. Compare results in HEPES vs. Tris buffers .
- Substrate Solubility : Use DMSO as a co-solvent (<1% v/v) to ensure homogeneous distribution without denaturing enzymes.
Q. How can computational tools predict the compound’s interactions with biological targets, such as cyclooxygenase (COX)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB ID: 5KIR). Key steps:
- Protonate the carboxylic acid group at physiological pH.
- Parameterize the methoxycarbonyl moiety with GAFF force fields.
- Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Methodological Answer : Splitting anomalies may arise from:
- Dynamic Ring Flipping : At room temperature, cyclohexane chair interconversion averages axial/equatorial proton environments. Use low-temperature NMR (–40°C) to "freeze" conformers and observe distinct signals.
- Hydrogen Bonding : The carboxylic acid proton may exchange with trace water, broadening signals. Dry the sample thoroughly or use DMSO-d₆ as a solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
